![molecular formula C7H6I2O3S B2705749 2,4-Diiodo-6-methylsulfonylphenol CAS No. 400087-33-4](/img/structure/B2705749.png)
2,4-Diiodo-6-methylsulfonylphenol
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Description
2,4-Diiodo-6-methylsulfonylphenol, also known as diiodomethyl sulfone (DIMS), is an aromatic compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is insoluble in water and has a melting point of about 150°C (302°F). DIMS is a versatile compound with a wide range of applications due to its unique properties and chemical structure.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Research indicates that specific sulfonated poly(arylene ether sulfone) copolymers, synthesized through nucleophilic substitution copolymerization, can produce materials suitable for proton exchange membranes (PEMs) in fuel cells. These materials demonstrate tunable properties such as water uptake, proton conductivity, and methanol permeability, which are crucial for the efficiency of fuel cells (Sankir et al., 2007).
Organic Solvent Nanofiltration
In the field of organic solvent nanofiltration, sulfonated polymers based on poly(ether sulfide sulfone) were developed for enriching polysulfone support, thereby improving the performance of nanofiltration membranes. These developments are significant for the separation processes in chemical and pharmaceutical industries (Peyravi et al., 2012).
Synthesis and Characterization of Specialized Monomers
Studies also focus on synthesizing and characterizing novel monomers, such as 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS), for use in creating high-performance PEMs. These monomers contribute to the development of membranes with high proton conductivity and stability, essential for fuel cell applications (Sankir et al., 2006).
Advanced Material Functionalization
Functionalization of graphene oxide with amino and sulfonyl groups has been explored to enhance the sorption efficiencies for contaminants like dyes and heavy metals, demonstrating the potential of modified materials in environmental cleanup applications (Chen et al., 2016).
properties
IUPAC Name |
2,4-diiodo-6-methylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABBGVHLJVZYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC(=C1)I)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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